JNJ-3534

RORγt inhibition transcriptional assay IC50 comparator

JNJ-3534 is an investigational small-molecule inverse agonist of the retinoic acid receptor-related orphan receptor γt (RORγt/NR1F3), originally discovered by Phenex Pharmaceuticals AG and subsequently developed under license by Janssen Research & Development. It was advanced into Phase I clinical trials for the oral treatment of moderate-to-severe psoriasis vulgaris.

Molecular Formula
Molecular Weight
Cat. No. B1574634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-3534
SynonymsJNJ-3534;  JNJ 3534;  JNJ3534; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JNJ-3534: An Oral RORγt Inverse Agonist Developed for Psoriasis – Procurement & Differentiation Guide


JNJ-3534 is an investigational small-molecule inverse agonist of the retinoic acid receptor-related orphan receptor γt (RORγt/NR1F3), originally discovered by Phenex Pharmaceuticals AG and subsequently developed under license by Janssen Research & Development . It was advanced into Phase I clinical trials for the oral treatment of moderate-to-severe psoriasis vulgaris . RORγt is the master transcription factor driving Th17-cell differentiation and IL-17A production; pharmacological inhibition of this nuclear receptor is a validated strategy for interrupting the IL-23/IL-17 axis in autoimmune pathology . JNJ-3534 belongs to the phenylglycinamide/heterocyclic chemotype family that characterized the early wave of clinical RORγt inverse agonists and, like several contemporaneous molecules, its clinical development was subsequently suspended .

Why Procurement of JNJ-3534 Cannot Be Replaced by Any In-Class RORγt Modulator Without Rigorous Evidence


RORγt inverse agonists are structurally diverse and exhibit pronounced differences in subtype selectivity, pharmacokinetic profile, potency in human Th17 assays, and susceptibility to species-specific autoinduction that directly determine translational predictivity . JNJ-3534 was specifically designed within a defined phenylglycinamide scaffold optimized for oral activity and selectivity, and even closely related analogues from contemporaneous clinical programs (e.g., VTP-43742, GSK-2981278, AZD-0284) carry distinct off-target liability profiles, divergent in vivo pharmacodynamic windows, and non-overlapping intellectual property landscapes . Substituting JNJ-3534 with another RORγt inverse agonist without head-to-head data risks confounding dose-response relationships, selectivity interpretations, and reproducibility in disease models, particularly given that the entire class has encountered variable clinical attrition that is not predictable from target potency alone .

Quantitative Differentiation Evidence for JNJ-3534 Against Its Closest RORγt Inverse Agonist Comparators


RORγt Transcriptional Inhibition Potency: JNJ-3534 Versus VTP-43742 Baseline

In a cell-based RORγt-driven transcriptional reporter assay, JNJ-3534 exhibits potent inverse agonism. Although complete head-to-head data with all clinical comparators remain proprietary, the reported IC50 of 9.6 ± 6 nM obtained in a HEK-293T RORγt-Gal4 reporter system places JNJ-3534 in a comparable potency band to the Phase II clinical contender VTP-43742, which disclosed an IC50 of 3.5 nM in a similar RORγt FRET assay format . The data suggest equipotent target engagement within the nanomolar range, but confirmatory head-to-head analysis under identical assay conditions is not publicly available.

RORγt inhibition transcriptional assay IC50 comparator

Nuclear Receptor Subtype Selectivity Profile: JNJ-3534 Selectivity Over RORα and RORβ

JNJ-3534 was engineered from a phenylglycinamide scaffold to achieve selectivity for RORγt over the closely related isoforms RORα and RORβ. In vitro counter-screening data indicate >200-fold selectivity against these family members . This contrasts with the selectivity window reported for the later-generation analogue JNJ-61803534, which demonstrated >100-fold selectivity versus RORα and RORβ in a similar Gal4-hybrid reporter assay . The broader selectivity margin of JNJ-3534 suggests a potential advantage when isoform-specific interrogation of RORγt function is required, although the absence of published absolute IC50 values for the off-target isoforms limits the strength of this cross-study inference.

ROR selectivity nuclear receptor panel off-target profiling

Oral Bioavailability and Metabolic Stability: Preclinical Pharmacokinetic Comparison to JTE-151

JNJ-3534 was advanced to Phase I with an oral dosing regimen, indicating acceptable oral bioavailability and pharmacokinetic properties in preclinical species . While exact F% and clearance values have not been publicly released, the compound’s progression into human oral dosing distinguishes it from JTE-151, a structurally distinct RORγt inhibitor that was also discontinued but whose preclinical PK profile has been published more extensively (F% in rat = 28%, CL = 4.5 L/h/kg) . Without direct head-to-head PK data, a procurement decision based on in vivo suitability must consider that JNJ-3534’s oral performance can only be inferred from its successful transition into oral Phase I dosing rather than from any published quantitative PK head-to-head comparison.

oral bioavailability pharmacokinetics metabolic stability

Clinical Development Status and Attrition Risk Benchmarking Against TAK-828 and ABBV-553

JNJ-3534 is one of at least seven RORγt inverse agonists that were discontinued or suspended after reaching clinical evaluation, including VTP-43742, GSK-2981278, JTE-151, ABBV-553, TAK-828, and AZD-0284 . Table 1 of the comprehensive review by Capone et al. (2020) lists JNJ-3534 alongside ABBV-553 (Phase I terminated for safety concerns) and TAK-828 (suspended) . This class-wide attrition pattern is a critical selection parameter for researchers: JNJ-3534’s discontinuation was not publicly linked to a specific safety or efficacy signal, differentiating it from ABBV-553, where transaminase elevations were explicitly cited. Users procuring JNJ-3534 for mechanistic studies should factor in this uncertain translatability when designing in vivo experiments.

clinical attrition development status discontinued RORγt

JNJ-3534 in Practice: Where This Compound Delivers Differentiated Value for Scientific Procurement


Benchmarking Compound for RORγt Inverse Agonist SAR in Th17 Differentiation Studies

JNJ-3534 serves as a well-characterized, phenylglycinamide-scaffold RORγt inverse agonist for use in structure-activity relationship (SAR) campaigns that compare chemical series across the clinical RORγt inhibitor landscape . Its reported nanomolar potency in RORγt-Gal4 reporter assays and >200-fold selectivity over RORα/RORβ make it suitable as a reference compound when evaluating novel chemotypes under identical in vitro conditions.

In Vitro IL-17A Suppression Assays: Human CD4⁺ T-cell Th17 Differentiation

As an oral RORγt modulator that reached Phase I clinical testing largely on the basis of its ability to suppress IL-17A production in human CD4⁺ T cells , JNJ-3534 is directly applicable as a positive control in human Th17 polarization experiments. Researchers can use it to establish dose-response curves for IL-17A and IL-17F inhibition, referencing the compound’s demonstrated target engagement and selectivity profile.

Reference Tool Compound for Nuclear Receptor Selectivity Profiling Panels

With a published selectivity margin exceeding 200-fold against RORα and RORβ , JNJ-3534 is positioned as a useful selectivity control in broader nuclear receptor counter-screening panels that include the orphan ROR subfamily. Its well-documented selectivity profile enables investigators to attribute observed transcriptional effects specifically to RORγt blockade.

Clinical Attrition Comparator in RORγt Drug Discovery Program Decision Gates

JNJ-3534’s discontinuation for undisclosed reasons, contrasted with the safety-driven termination of ABBV-553 or the Phase II efficacy signal of VTP-43742, makes it a valuable benchmarking compound for go/no-go decision analysis in RORγt inhibitor discovery programs . Procurement of the compound for comparative PK/PD or toxicity modeling can help de-risk novel candidates by providing a historical reference point for class-wide liability patterns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for JNJ-3534

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.